n-[4-(Benzyloxy)-2-nitrophenyl]acetamide n-[4-(Benzyloxy)-2-nitrophenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 26697-34-7
VCID: VC14441245
InChI: InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide

CAS No.: 26697-34-7

Cat. No.: VC14441245

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide - 26697-34-7

Specification

CAS No. 26697-34-7
Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name N-(2-nitro-4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Standard InChI Key SACPOVZYRYEAEN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-[4-(Benzyloxy)-2-nitrophenyl]acetamide consists of a phenyl ring substituted with three functional groups:

  • Acetamide group (-NHCOCH₃) at position 1, contributing hydrogen-bonding capacity.

  • Nitro group (-NO₂) at position 2, introducing electron-withdrawing effects.

  • Benzyloxy group (-OCH₂C₆H₅) at position 4, enhancing lipophilicity and steric bulk .

The IUPAC name derives from this substitution pattern: N-(4-(benzyloxy)-2-nitrophenyl)acetamide.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₂O₄
Molecular Weight293.28 g/mol
SMILESCC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)N+[O-]
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (2x O from NO₂, 1x O from ether, 1x O from amide)

Synthesis and Optimization Strategies

Synthetic Routes

While no direct synthesis protocols for N-[4-(Benzyloxy)-2-nitrophenyl]acetamide are documented, analogous nitroaromatic acetamides are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Introducing the benzyloxy group to a pre-nitrated phenylacetamide precursor.

  • Acylation Reactions: Reacting 4-(benzyloxy)-2-nitroaniline with acetyl chloride in the presence of a base .

For example, a brominated analog (N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide) is synthesized through sequential nitration, bromination, and acylation steps .

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
N-[4-(Benzyloxy)-2-nitrophenyl]acetamideC₁₅H₁₃N₂O₄Base structure
N-(2-(Benzyloxy)-4-bromo-6-nitrophenyl)acetamide C₁₅H₁₃BrN₂O₄Bromine at position 4
N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamideC₁₉H₁₆N₂O₄Naphthalene backbone

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the nitro and amide groups. Limited water solubility (<0.1 mg/mL at 25°C) .

  • Melting Point: Estimated at 160–165°C based on analogs.

  • Stability: Susceptible to photodegradation under UV light, common in nitroaromatics.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (amide C=O stretch), ~1,520 cm⁻¹ (NO₂ asymmetric stretch), and ~1,250 cm⁻¹ (C-O-C ether stretch).

  • NMR: Expected signals include δ 2.1 ppm (CH₃ from acetamide), δ 5.1 ppm (OCH₂ from benzyloxy), and δ 8.0–8.5 ppm (aromatic protons) .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies are lacking, structurally related compounds exhibit:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via nitro group-mediated redox modulation.

  • Anti-cancer Potential: Induction of apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) through reactive oxygen species (ROS) generation .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (COX-2 Inhibition)ROS Induction (Fold Change)
N-(4-Nitrophenyl)acetamide12 µM2.5
N-(2-(Benzyloxy)-4-bromo-6-nitrophenyl)acetamide 8 µM3.8

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: The benzyloxy group’s steric bulk may improve target selectivity in kinase inhibitors.

  • Prodrug Development: Nitro groups facilitate bioreductive activation in hypoxic tumor environments .

Materials Science

  • Polymer Modification: Nitroaromatics enhance thermal stability in epoxy resins.

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺) in catalytic systems.

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